Glycine, N-benzoyl-N-(phenylmethyl)-

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of Glycine, N-benzoyl-N-(phenylmethyl)- typically involves the protection of amino groups using carbamates. One common method is the use of tert-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The preparation of Boc-amino acids has become more efficient with the development of better reagents and methods . Industrial production methods often involve the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds .

Analyse Chemischer Reaktionen

Glycine, N-benzoyl-N-(phenylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include trifluoroacetic acid for the removal of Boc protecting groups and catalytic hydrogenation for the removal of carboxybenzyl (CBz) groups . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Glycine, N-benzoyl-N-(phenylmethyl)- has been studied for its potential anticonvulsant activity. Certain lipophilic glycine derivatives, including this compound, have demonstrated anticonvulsant activity in animal epilepsy models . This compound is also of interest in medicinal chemistry research for designing potential anticonvulsant agents . Additionally, its unique chemical structure makes it a valuable compound for various research applications in chemistry, biology, medicine, and industry.

Wirkmechanismus

The mechanism of action of Glycine, N-benzoyl-N-(phenylmethyl)- involves its role as an inhibitory neurotransmitter. Glycine is known to enhance inhibitory neurotransmission, which can help attenuate excitatory processes in the brain . This compound’s anticonvulsant activity is likely due to its ability to modulate neurotransmitter function, specifically by enhancing inhibitory-mediated neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Glycine, N-benzoyl-N-(phenylmethyl)- can be compared to other similar compounds, such as N-benzoylglycinanilide derivatives. These compounds also demonstrate anticonvulsant activity and share similar structural features . Other similar compounds include ameltolide, ralitoline, and certain phthalimide derivatives, which are known for their potent anticonvulsant activity . The uniqueness of Glycine, N-benzoyl-N-(phenylmethyl)- lies in its specific chemical structure and its potential for various research applications.

Biologische Aktivität

Glycine, N-benzoyl-N-(phenylmethyl)-, also known as N-benzoyl-N-benzylglycine, is a compound with significant biological activity. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant research findings and data.

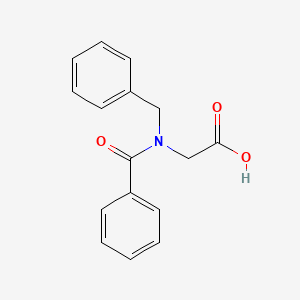

Chemical Structure and Synthesis

Glycine, N-benzoyl-N-(phenylmethyl)- has a molecular formula of CHNO\ and a molecular weight of approximately 269.29 g/mol. The synthesis typically involves protecting amino groups using carbamates, with the tert-butyloxycarbonyl (Boc) group being a common choice. This method allows for the removal of protecting groups under mild conditions, facilitating further chemical transformations.

The compound functions primarily as an inhibitory neurotransmitter , enhancing inhibitory neurotransmission in the central nervous system. This mechanism is crucial for attenuating excitatory processes in the brain, which is particularly relevant in the context of neurological disorders such as epilepsy.

Biological Activities

Glycine, N-benzoyl-N-(phenylmethyl)- exhibits several notable biological activities:

- Anticonvulsant Activity : Research has demonstrated that this compound possesses anticonvulsant properties in animal models of epilepsy. Its lipophilic nature contributes to its efficacy in modulating neuronal excitability.

- Metabolic Marker : It is often studied as a metabolite in urine, indicating its potential role in metabolic assessments and health evaluations.

Comparative Analysis with Similar Compounds

The biological activity of Glycine, N-benzoyl-N-(phenylmethyl)- can be compared to other acylglycine derivatives. Below is a comparative table highlighting key features:

| Compound Name | Anticonvulsant Activity | Mechanism of Action |

|---|---|---|

| Glycine, N-benzoyl-N-(phenylmethyl)- | Yes | Inhibitory neurotransmitter |

| N-benzoylglycinanilide | Yes | Inhibitory neurotransmitter |

| Other Lipophilic Glycine Derivatives | Varies | Varies |

Case Studies and Research Findings

- Animal Models of Epilepsy : A study demonstrated that Glycine derivatives, including Glycine, N-benzoyl-N-(phenylmethyl)-, showed significant anticonvulsant effects in rodent models, suggesting its potential therapeutic application in epilepsy management.

- Neurotransmission Studies : Research into its mechanism revealed that this compound enhances glycinergic transmission, which is critical for maintaining neuronal balance and preventing excitatory overloads.

- Metabolic Studies : Investigations into its role as a metabolic marker highlighted its presence in urine samples during metabolic profiling studies, indicating its utility in clinical assessments.

Eigenschaften

IUPAC Name |

2-[benzoyl(benzyl)amino]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO3/c18-15(19)12-17(11-13-7-3-1-4-8-13)16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNKLVJFIIBRHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC(=O)O)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408122 | |

| Record name | Glycine, N-benzoyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201405-92-7 | |

| Record name | Glycine, N-benzoyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.